molecular formula C18H17F3N2O4S B2420936 1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034319-16-7

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

カタログ番号: B2420936
CAS番号: 2034319-16-7
分子量: 414.4
InChIキー: VIKMKRGAQUDQTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a sophisticated chemical reagent designed for pharmaceutical discovery and biological research. This compound integrates key pharmacophores, including a 4-(trifluoromethyl)pyridyl moiety and a pyrrolidine sulfonyl linker, which are structural features found in compounds targeting the central nervous system . The trifluoromethyl group is a common feature in modern medicinal chemistry due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . This makes the compound a valuable candidate for exploring novel therapeutics, particularly in areas such as neurology and psychiatry. The molecular architecture of this compound suggests potential for high selectivity and potency in modulating specific biological targets. Researchers can utilize this chemical as a key intermediate or a core scaffold in the synthesis of more complex molecules, or as a pharmacological probe to investigate signal transduction pathways. It is strictly intended for use in laboratory research settings by qualified scientists. This product is offered with comprehensive analytical data to ensure identity and purity, supporting the highest standards of experimental reproducibility. For Research Use Only. Not intended for any human or veterinary use.

特性

IUPAC Name

1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKMKRGAQUDQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, drawing from recent research findings and case studies.

Molecular Structure and Properties

The molecular formula of the compound is C22H19F3N2O2C_{22}H_{19}F_3N_2O_2, with a molecular weight of approximately 396.39 g/mol. The structure features a trifluoromethyl group, a pyridine moiety, and a pyrrolidine ring, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine and pyrrolidine structures. For instance, derivatives similar to 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone have shown significant activity against various bacterial strains. In vitro evaluations indicate that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
Control (Ciprofloxacin)2S. aureus, E. coli
Test Compound3.12 - 12.5S. aureus
Test Compound3.12 - 12.5E. coli

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds like 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone have been investigated for their anti-inflammatory properties. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit various enzymes involved in inflammatory pathways.
  • Receptor Modulation : The trifluoromethyl-pyridine moiety can modulate receptor activity, influencing cellular responses.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives exhibit potent antibacterial effects, with some leading to the development of new antibiotics .
  • Anti-inflammatory Research : Another research effort focused on pyrrolidine derivatives showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves several steps that typically include the formation of the trifluoromethyl pyridine moiety and subsequent reactions with pyrrolidine and sulfonamide functionalities. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exhibit significant anticancer properties. For example, compounds incorporating similar structures have shown efficacy against human liver cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the trifluoromethyl group in the compound enhances its antimicrobial activity. Studies have demonstrated that related compounds exhibit potent inhibition against various microbial strains, suggesting that the trifluoromethyl moiety contributes to increased lipophilicity and membrane permeability, thereby enhancing biological activity .

Case Study: Synthesis and Evaluation of Heterocyclic Compounds

A study focused on synthesizing heterocyclic compounds from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone as a precursor reported successful synthesis of novel sulfonamides with promising anti-cancer activities . The synthesized compounds were evaluated for their cytotoxic effects on liver cancer cell lines, showing a notable reduction in cell viability.

Case Study: Antimicrobial Screening

In another study, derivatives of 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone were tested for antimicrobial activity using a well diffusion method. The results indicated that some derivatives exhibited excellent inhibition against tested microorganisms, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone?

A stepwise synthesis involves coupling the pyrrolidine-sulfonyl intermediate with 4-(trifluoromethyl)pyridin-2-ol. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency under reflux conditions .
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts acylation steps for ethanone group introduction .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks intermediate formation .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and coupling constants (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the sulfonyl-pyrrolidine linkage and pyridine orientation .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ determination .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity via competitive binding .

Advanced Questions

Q. What mechanistic insights exist for key reactions in its synthesis?

Critical mechanisms include:

  • Palladium-catalyzed coupling : For pyridine-pyrrolidine bond formation, Pd(OAc)₂ facilitates oxidative addition with aryl halides .
  • Sulfonylation : Sulfonyl chloride intermediates react via nucleophilic substitution at the pyrrolidine nitrogen, requiring anhydrous conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies involve:

  • Substituent variation : Replacing trifluoromethyl with chloro or methoxy groups alters lipophilicity and target affinity .
  • Heterocycle modification : Swapping pyridine with quinoline (as in related compounds) enhances π-π stacking in enzyme active sites .
  • Bioactivity testing : IC₅₀ comparisons across analogs identify critical functional groups (e.g., sulfonyl groups improve metabolic stability) .

Q. What computational methods predict its target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like kinases:

  • Docking : The trifluoromethyl-pyridine moiety shows high complementarity to hydrophobic pockets in kinase ATP-binding sites .
  • Pharmacophore mapping : Highlights hydrogen bond acceptors (sulfonyl oxygen) and aromatic features (pyridine ring) as critical .

Q. How should researchers address contradictory bioassay results across studies?

Discrepancies arise from variables like:

  • Purity : HPLC (>95% purity) ensures reproducibility; impurities may artifactually inhibit enzymes .
  • Assay conditions : pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter enzyme kinetics .
  • Cell line variability : Use isogenic cell lines to control for genetic background effects in cytotoxicity assays .

Key Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions for sulfonylation and Pd-catalyzed steps .
  • Characterization : Combine NMR (¹H/¹³C/¹⁹F) with high-resolution mass spectrometry (HRMS) for unambiguous confirmation .
  • Biological Evaluation : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate assay robustness .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。